molecular formula C7H10N2O B12874242 (S)-1-Acetylpyrrolidine-2-carbonitrile

(S)-1-Acetylpyrrolidine-2-carbonitrile

Cat. No.: B12874242
M. Wt: 138.17 g/mol
InChI Key: ZHUTVLURGLOKMO-ZETCQYMHSA-N
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Description

(S)-1-Acetylpyrrolidine-2-carbonitrile is a chiral organic compound with a pyrrolidine ring substituted with an acetyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-1-Acetylpyrrolidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of (S)-pyrrolidine-2-carbonitrile with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Acetylpyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-Acetylpyrrolidine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-Acetylpyrrolidine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients, interacting with molecular targets such as enzymes or receptors. The acetyl and nitrile groups can participate in various biochemical pathways, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Acetylpyrrolidine-2-carbonitrile: The enantiomer of (S)-1-Acetylpyrrolidine-2-carbonitrile, with similar chemical properties but different biological activities.

    1-Acetylpyrrolidine: Lacks the nitrile group, resulting in different reactivity and applications.

    Pyrrolidine-2-carbonitrile:

Uniqueness

This compound is unique due to its chiral nature and the presence of both acetyl and nitrile functional groups

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(2S)-1-acetylpyrrolidine-2-carbonitrile

InChI

InChI=1S/C7H10N2O/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-4H2,1H3/t7-/m0/s1

InChI Key

ZHUTVLURGLOKMO-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C#N

Canonical SMILES

CC(=O)N1CCCC1C#N

Origin of Product

United States

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